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Compound of Interest

Compound Name: Aspyrone
CAS No.: 84276-21-1
Cat. No.: B1208259
Get Quote
. J

Introduction & Compound Profile

Aspyrone (CAS: 167653-00-0) is a pentaketide fungal metabolite primarily isolated from
Aspergillus melleus, Aspergillus ochraceus, and Aspergillus ochraceopetaliformis. Structurally,
it is a 5,6-dihydro-2H-pyran-2-one derivative characterized by a high density of functional
groups: a C3-epoxide side chain, a C5-secondary alcohol, and a C6-methyl group.

Its structural complexity and biological profile (nematicidal, antibacterial, and cytotoxic activity)
make it a prime candidate for structure-activity relationship (SAR) studies. This guide outlines
the biosynthetic logic, a biomimetic synthetic route, and derivatization protocols for library

generation.

Key Chemical Features
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Biosynthetic Pathway (Mechanism of Action)

Aspyrone is biosynthesized via a Type | Iterative Polyketide Synthase (PKS) pathway. Unlike
typical PKS products that cyclize linearly, aspyrone undergoes a unique oxidative
rearrangement.

Pathway Logic[1]
o Assembly: Condensation of 5 Acetyl-CoA units to form a linear C10 polyketide chain.
e Reduction/Dehydration: Processing to (4E,6E,8E)-3-hydroxydeca-4,6,8-trienoic acid.

o Oxidative Rearrangement: The linear precursor undergoes epoxidation followed by a
cascade rearrangement (likely involving an aldehyde intermediate) to close the pyrone ring
and install the epoxide.

Visualization: Biosynthetic Flow
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Figure 1: The biosynthetic cascade from Acetyl-CoA to Aspyrone, highlighting the critical C10
acid intermediate.

Protocol: Biomimetic Synthesis of the Aspyrone
Core

Direct total synthesis of Aspyrone is challenging due to the sensitive epoxide and lactone
functionalities. The most robust approach involves synthesizing the linear C10-precursor
followed by oxidative cyclization, mimicking the natural pathway.

Method: Mukaiyama Aldol Strategy

This protocol focuses on constructing the 3-hydroxy-4,6,8-trienoate backbone using a
stereoselective Mukaiyama Aldol reaction, a key step in establishing the C5 stereocenter.

Reagents Required[1][2][3][4][5][6][7][8]
o Aldehyde: (2E,4E)-Hexadienal (Precursor for the tail).

Nucleophile: 1-ethoxy-1-trimethylsilyloxy-1,3-butadiene (Silyl Dienol Ether).

Lewis Acid: Titanium tetrachloride (TiCla).

Solvent: Dichloromethane (DCM), anhydrous.

Quench: Aqueous NaHCO:s.

Step-by-Step Protocol

e Lewis Acid Activation:
o In a flame-dried flask under Argon, cool 10 mL of anhydrous DCM to -78°C.
o Add TiCls (1.1 eq) dropwise. The solution will turn yellow/orange.

o Add (2E,4E)-Hexadienal (1.0 eq) slowly to form the activated aldehyde complex. Stir for
15 min.

o Aldol Addition:
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o Add the Silyl Dienol Ether (1.2 eq) dropwise over 20 minutes, maintaining temperature
below -70°C.

o Reaction Logic: The silyl enol ether attacks the Ti-activated aldehyde. The low
temperature ensures anti-selectivity (biomimetic stereocontrol).

o Stir at -78°C for 2 hours.

e Quench and Workup:
o Quench the reaction by adding saturated ag. NaHCOs (5 mL) while still cold.
o Allow to warm to room temperature (RT). The mixture will become cloudy.

o Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over MgSQOa, and
concentrate.

e Purification:
o Purify via Flash Column Chromatography (SiO2).
o Eluent: Hexane:EtOAc (8:2).
o Yield Expectation: 70-85% of the linear hydroxy-ester.
e Cyclization (Biomimetic):
o Treat the linear ester with m-CPBA (1.0 eq) in DCM at 0°C to install the epoxide.

o Note: Spontaneous lactonization often occurs upon acidification (pTsOH, cat.) to yield the
pyrone core.

Visualization: Synthetic Workflow
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Figure 2: Chemo-enzymatic inspired total synthesis route via Mukaiyama Aldol condensation.

Derivatization & SAR Protocols

For drug development, the native aspyrone structure is often too reactive or insoluble.
Derivatization focuses on three zones: the Epoxide Warhead (Zone A), the Hydroxyl Handle
(Zone B), and the Lactone Core (Zone C).
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Protocol A: Epoxide Opening (Aminolysis)

Target: Modulate reactivity and introduce solubility-enhancing amines.

Dissolve Aspyrone (10 mg) in anhydrous THF (1 mL).

¢ Add primary/secondary amine (2.0 eq) (e.g., morpholine, piperazine).
e Add LiClOa4 (0.5 eq) as a Lewis acid catalyst to assist ring opening.

« Stir at 40°C for 12 hours.

e Outcome: Formation of the

-amino alcohol derivative.

Protocol B: C5-Hydroxyl Acylation

Target: Create prodrugs or lipophilic analogs.

Dissolve Aspyrone in Pyridine (0.5 M).

Add Acetic Anhydride or Benzoyl Chloride (1.5 eq).

Add DMAP (0.1 eq, catalytic).

Stir at RT for 4 hours.

Outcome: C5-O-Acyl aspyrone (Stable, improved cell permeability).

Visualization: SAR Map
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Figure 3: Strategic derivatization zones for Structure-Activity Relationship (SAR) expansion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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